
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide, also known as MAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and is structurally similar to other compounds such as Tadalafil and Sildenafil.
Wirkmechanismus
The exact mechanism of action of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide is not fully understood. However, it is believed that 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide works by inhibiting the activity of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important signaling molecule involved in various physiological processes. By inhibiting the activity of PDE5, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide increases the levels of cGMP, leading to vasodilation and increased blood flow to various organs.
Biochemical and Physiological Effects:
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. For instance, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has also been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to improve neurological function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has several advantages as a research tool. For instance, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various physiological processes. However, there are also some limitations to the use of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide in lab experiments. For instance, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the effects of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide. One area of research is the development of new derivatives of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide in the treatment of other medical conditions, such as cardiovascular disease and diabetes. Additionally, further research is needed to establish the long-term safety and efficacy of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide.
Synthesemethoden
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperazine with 2-methoxyacetyl chloride. Another method involves the reaction of N-methylpiperazine with 2-methoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the applications of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide include its use as an anti-inflammatory agent, anticancer agent, and as a treatment for neurological disorders. 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of erectile dysfunction.
Eigenschaften
IUPAC Name |
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-10-9(14)12-5-3-11(4-6-12)8(13)7-15-2/h3-7H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMNEUEQMQCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
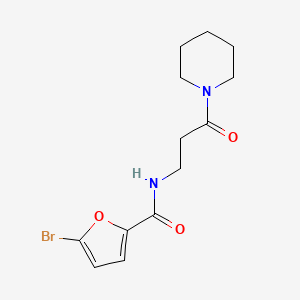
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
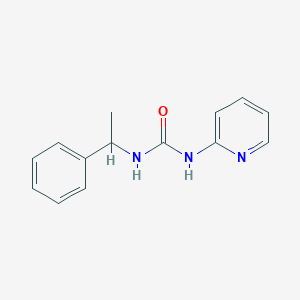
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

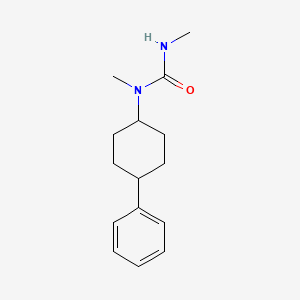
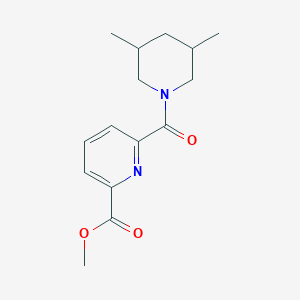
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
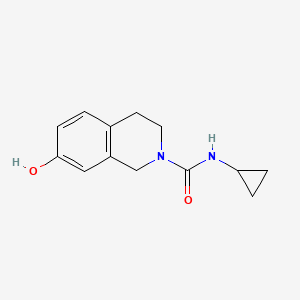
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)